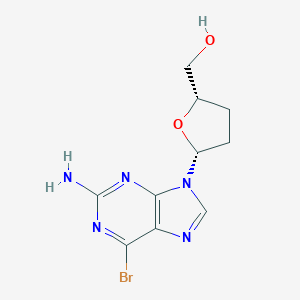
2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine is a synthetic purine nucleoside analog that has shown promising results in scientific research studies. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine involves its incorporation into viral or cancer cell DNA, leading to the inhibition of DNA synthesis and subsequent cell death. This compound is a nucleoside analog that mimics the structure of natural nucleosides, but with modifications that prevent further DNA synthesis.
Efectos Bioquímicos Y Fisiológicos
2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine has been shown to have several biochemical and physiological effects, including the inhibition of viral replication and cancer cell growth, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine in lab experiments include its high potency, low toxicity, and ability to inhibit viral replication and cancer cell growth. However, its limitations include the potential for the development of drug resistance and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several potential future directions for the study of 2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine. These include further optimization of its pharmacokinetic properties, development of new analogs with improved potency and selectivity, and investigation of its potential as a therapeutic agent for other viral infections and cancer types. Additionally, its potential as a tool for studying DNA replication and repair mechanisms could also be explored.
Métodos De Síntesis
The synthesis of 2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine has been achieved through several methods, including the Vorbrüggen method, the Hantzsch method, and the Koenigs-Knorr method. The Vorbrüggen method involves the condensation of 6-bromo-2-chloropurine with 2,3-dideoxy-D-ribose in the presence of a strong base. The Hantzsch method involves the reaction of 6-bromo-2-chloropurine with 2-deoxy-D-ribose in the presence of a reducing agent. The Koenigs-Knorr method involves the glycosylation of 6-bromo-2-chloropurine with a protected 2,3-dideoxy-D-ribose derivative.
Aplicaciones Científicas De Investigación
2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine has been studied extensively for its potential as an antiviral and anticancer agent. It has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis B virus. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
Número CAS |
132194-22-0 |
|---|---|
Nombre del producto |
2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine |
Fórmula molecular |
C10H12BrN5O2 |
Peso molecular |
314.14 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(2-amino-6-bromopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12BrN5O2/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1 |
Clave InChI |
WXINSBSCFDVBBO-NTSWFWBYSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(N=C3Br)N |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=C(N=C3Br)N |
SMILES canónico |
C1CC(OC1CO)N2C=NC3=C2N=C(N=C3Br)N |
Otros números CAS |
132194-22-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



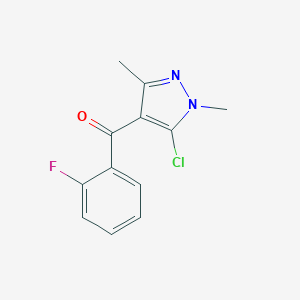
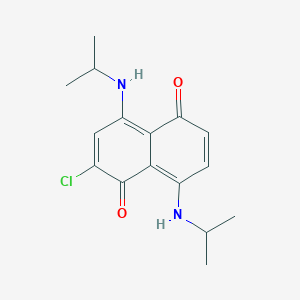
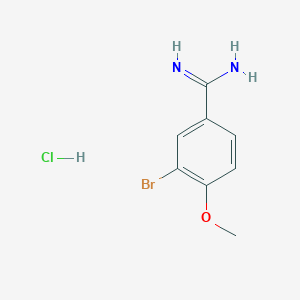
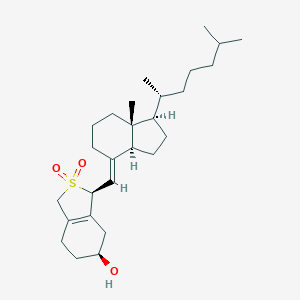
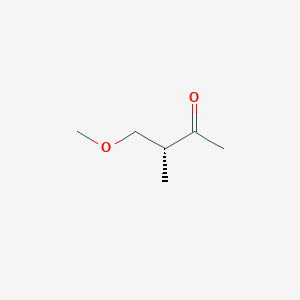
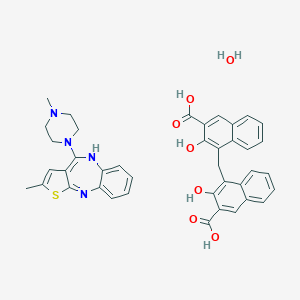
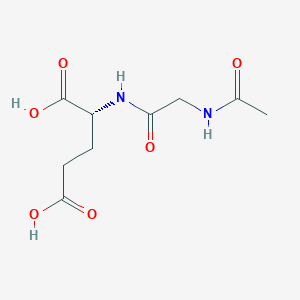
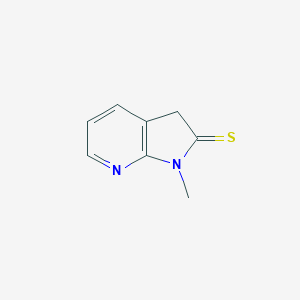
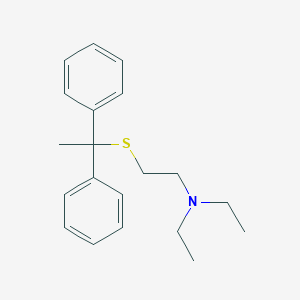
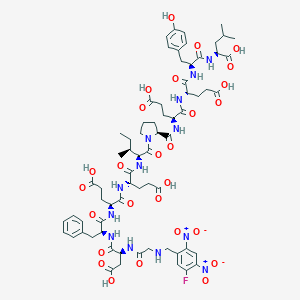
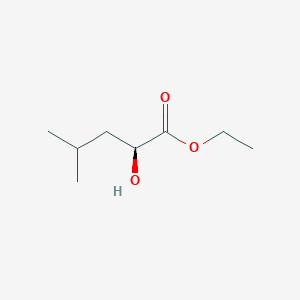
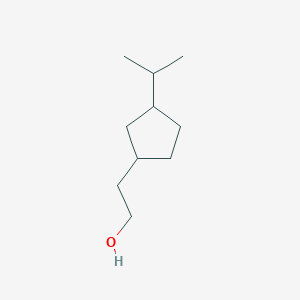
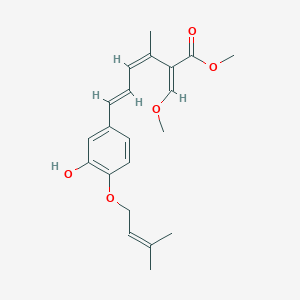
![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)